Benzyl 2-bromo-3-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-bromo-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHGBPWLXDABOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Benzyl 2 Bromo 3 Oxobutanoate
Role as a Versatile Synthetic Building Block in Organic Reactions
The reactivity of benzyl (B1604629) 2-bromo-3-oxobutanoate is primarily dictated by the interplay of its functional groups. The α-bromo-β-ketoester moiety serves as a potent electrophile, making it susceptible to nucleophilic attack. This characteristic is fundamental to its role as a key intermediate in the synthesis of a variety of organic compounds. The bromine atom, being a good leaving group, facilitates substitution reactions, while the acidic α-proton allows for enolate formation under basic conditions, opening avenues for a different set of reactions. Furthermore, the benzyl group can be removed under specific conditions, providing another point of synthetic manipulation.
Participation in Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the carbon atom bearing the bromine makes benzyl 2-bromo-3-oxobutanoate an excellent substrate for various carbon-carbon bond-forming reactions. It can react with a wide array of carbon nucleophiles, including enolates, organometallic reagents, and enamines.
For instance, in the presence of a suitable base, it can undergo alkylation reactions with soft carbon nucleophiles. The general scheme for such a reaction involves the displacement of the bromide ion by the nucleophile, leading to the formation of a new carbon-carbon bond and a more complex β-ketoester.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |
| This compound | Malonic ester enolate | Substituted β-ketoester | Alkylation |
| This compound | Grignard reagent | Tertiary alcohol | Nucleophilic addition/alkylation |
| This compound | Enamine | 1,5-dicarbonyl compound | Stork enamine alkylation |
These reactions are fundamental in synthetic organic chemistry for constructing the carbon skeleton of complex molecules. The resulting products can be further modified through decarboxylation, reduction, or other transformations to yield a variety of final products.
Cyclization Reactions and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Its ability to react with various dinucleophiles allows for the construction of diverse ring systems, which are prevalent in many biologically active molecules.
The synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant pharmaceutical applications, can be achieved through the reaction of 2-aminopyridines with α-haloketones. In this context, this compound serves as the α-haloketone component. The reaction proceeds via an initial N-alkylation of the pyridine (B92270) nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine (B132010) ring system.
| Reactant 1 | Reactant 2 | Product Scaffold | Key Reaction Steps |
| This compound | 2-Aminopyridine | Imidazo[1,2-a]pyridine | N-alkylation, Intramolecular cyclization, Dehydration |
This reaction provides a direct and efficient route to substituted imidazo[1,2-a]pyridines, with the substituents on the final product being determined by the structure of the starting materials.
Dihydropyrimidines are another important class of heterocyclic compounds, often synthesized via the Biginelli reaction. This one-pot multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. This compound, being a β-ketoester, is a suitable substrate for this reaction. The presence of the α-bromo substituent can influence the reaction pathway and the final product's structure, potentially offering a handle for further functionalization.
| Component 1 | Component 2 | Component 3 | Product Scaffold | Reaction Name |
| This compound | Aldehyde | Urea/Thiourea | Dihydropyrimidine (B8664642) | Biginelli Reaction |
The resulting dihydropyrimidine derivatives are of interest due to their diverse biological activities.
The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems. By carefully selecting the reaction partners and conditions, it is possible to construct bicyclic and polycyclic frameworks. For example, its reaction with dinucleophiles where the nucleophilic centers are separated by a suitable linker can lead to the formation of fused rings. These reactions often proceed through a sequence of intermolecular and intramolecular steps, providing access to a rich diversity of heterocyclic structures.
While direct participation in cycloaddition reactions to form bi-1,2,3-triazoles is less common for a compound like this compound, it can be a precursor to substrates that do undergo such reactions. For instance, the α-bromo-β-ketoester functionality could be transformed into an azide (B81097) or an alkyne, which are the key components in the Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles. Subsequent coupling reactions could then lead to the formation of bi-1,2,3-triazole systems. This highlights the indirect but valuable role of this compound in the synthesis of complex heterocyclic assemblies.
Spirocarbocycle Synthesis from Dicarbonyl Compounds
The synthesis of spirocarbocycles, molecules containing two rings connected by a single common atom, is a significant area of organic chemistry. While specific examples detailing the use of this compound in the synthesis of spirocarbocycles from dicarbonyl compounds are not extensively documented in readily available literature, the general reactivity of α-halo ketones and β-keto esters suggests a potential pathway. One plausible approach involves a tandem Michael-aldol condensation. rsc.org
In a hypothetical reaction, a 1,3-dicarbonyl compound, such as a cyclic diketone, could be deprotonated with a base to form an enolate. This enolate could then act as a nucleophile in a Michael addition to an appropriate acceptor, which could be derived from or incorporate the this compound framework. Following the initial carbon-carbon bond formation, an intramolecular aldol (B89426) condensation could lead to the formation of the spirocyclic core. rsc.org The reactivity of the α-bromo position could be leveraged either before or after the spirocyclization to introduce further complexity.
Another strategy could involve the spiroannulation of a dicarbonyl compound with a reagent derived from this compound. For instance, treatment of a cyclic dione (B5365651) with a base in the presence of an alkylating agent containing the structural elements of this compound could facilitate the formation of a spiro center. rsc.org
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The electrophilic nature of the carbon bearing the bromine atom and the nucleophilic potential of the enol or enolate form of the β-keto ester moiety make this compound a potentially valuable substrate for MCRs.
Although specific MCRs involving this compound are not prominently reported, its structural features are analogous to other α-haloketones and β-dicarbonyl compounds that are known to participate in such reactions. For example, α-bromoketones are known to react with various nucleophiles and electrophiles in a sequential manner to build complex molecular architectures.
One can envision a scenario where this compound reacts with an amine and another carbonyl compound in a variation of a Mannich-type reaction or with an isocyanide in a Ugi-type reaction, although these would be novel applications. The presence of the bromine atom offers a handle for subsequent cyclization or functionalization steps after the initial multi-component coupling.
Functional Group Interconversions and Derivatization Strategies
The multiple functional groups within this compound allow for a variety of interconversions and derivatizations, enabling the synthesis of a diverse range of new molecules.
The α-bromo ketone moiety is a particularly reactive site. The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various substituents at the α-position, including azides, cyanides, and thiols.
The ketone carbonyl group can undergo standard transformations. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This would lead to the formation of a β-hydroxy-α-bromo ester, a versatile synthetic intermediate. The ketone can also react with Grignard reagents or other organometallics to form tertiary alcohols.
The benzyl ester can be cleaved under various conditions, most commonly via hydrogenolysis (catalytic hydrogenation), to yield the corresponding carboxylic acid. This deprotection strategy is useful when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.
Below is a table summarizing potential derivatization strategies for this compound based on the general reactivity of its constituent functional groups.
| Starting Compound | Reagent(s) | Resulting Functional Group |
| This compound | Sodium azide (NaN3) | α-Azido-β-keto ester |
| This compound | Sodium borohydride (NaBH4) | α-Bromo-β-hydroxy ester |
| This compound | Hydrogen (H2), Palladium on Carbon (Pd/C) | 2-Bromo-3-oxobutanoic acid |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways for Key Transformations (e.g., SN2, Radical Processes)
The primary reaction pathways for Benzyl (B1604629) 2-bromo-3-oxobutanoate involve nucleophilic substitution, predominantly following an S(_N)2 mechanism, and radical-mediated processes. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of initiators or catalysts.
S(_N)2 Pathway: In the presence of nucleophiles, Benzyl 2-bromo-3-oxobutanoate readily undergoes S(_N)2 reactions. The electron-withdrawing nature of the adjacent carbonyl and benzyl ester moieties enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reaction proceeds with an inversion of stereochemistry at the chiral center, a hallmark of the S(_N)2 mechanism. The transition state is stabilized by the delocalization of the developing negative charge onto the neighboring carbonyl oxygen. Computational studies on analogous α-haloketones suggest that the presence of the carbonyl group significantly lowers the activation energy for S(_N)2 displacement compared to unactivated alkyl halides. up.ac.zayoutube.com
Radical Processes: Under conditions that favor homolytic bond cleavage, such as exposure to light, heat, or radical initiators, this compound can participate in radical reactions. The carbon-bromine bond can break to form a resonance-stabilized radical intermediate. The stability of this radical is enhanced by the delocalization of the unpaired electron across the carbonyl and ester groups. Some studies on the bromination of β-keto esters suggest that radical rearrangement mechanisms can be operative, particularly in the presence of oxygen, which can act as a radical initiator. chemicalforums.com Transition-metal catalysis can also provide a radical alternative to traditional S(_N)1 and S(_N)2 processes, proceeding through the formation of an alkyl radical intermediate. walisongo.ac.idacs.org
The competition between S(_N)2 and radical pathways is a critical aspect of the reactivity of this compound. The choice of reactants and conditions allows for the selective favoring of one pathway over the other, enabling controlled synthesis of desired products.
Kinetic Studies of Reactions Involving this compound
While specific kinetic data for this compound are not extensively documented in publicly available literature, kinetic principles for related α-halo ketones and esters provide valuable insights.
The rate of S(_N)2 reactions involving α-bromo β-keto esters is expected to follow second-order kinetics, being dependent on the concentration of both the substrate and the nucleophile.
Rate = k[this compound][Nucleophile]
Kinetic studies on the acid-catalyzed halogenation of ketones, a related process, have shown that the rate-determining step is the formation of the enol intermediate. pressbooks.publibretexts.org For nucleophilic substitution on the resulting α-bromo ketone, the reaction rate is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.
Leaving Group Ability: Bromide is a good leaving group, facilitating the substitution reaction.
Solvent Effects: Polar aprotic solvents are known to accelerate S(_N)2 reactions by solvating the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thereby increasing its nucleophilicity.
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating transition state structures in S(_N)2 reactions. researchgate.net Such studies on analogous systems could provide detailed information about the bond-breaking and bond-forming processes in reactions of this compound.
Catalytic Effects on Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in controlling the reaction pathways and selectivity of transformations involving β-keto esters. Various catalytic systems have been developed to influence the reactivity of these compounds, including enantioselective transformations.
Organocatalysis: Chiral organocatalysts have been successfully employed in the enantioselective α-functionalization of β-keto esters. acs.orgacs.org For instance, chiral amines or phase-transfer catalysts can be used to achieve highly enantioselective chlorination of β-keto esters. acs.org These catalysts operate by forming chiral ion pairs or by activating the substrate through hydrogen bonding, thereby creating a chiral environment that directs the approach of the electrophile.
Metal Catalysis: Transition metals are widely used to catalyze reactions of β-keto esters and their α-halo derivatives. Palladium-catalyzed cross-coupling reactions, for example, allow for the formation of carbon-carbon bonds at the α-position. nih.gov Nickel catalysts have been shown to be effective in the enantioconvergent substitution reactions of racemic α-halocarbonyl compounds, including esters, proceeding through radical intermediates. walisongo.ac.idacs.org These catalytic systems offer a powerful method for the asymmetric synthesis of complex molecules from racemic starting materials. Copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has also been reported, highlighting the versatility of metal catalysis in this area. nih.govunc.edu
The choice of catalyst and ligand is critical in determining the outcome of the reaction, influencing not only the rate but also the chemo-, regio-, and stereoselectivity.
Interactive Data Table: Factors Influencing Reaction Pathways of this compound
| Factor | Effect on S(_N)2 Pathway | Effect on Radical Pathway |
| Nucleophile | Favored by strong, non-basic nucleophiles | Disfavored |
| Solvent | Accelerated by polar aprotic solvents | Can be initiated by certain solvents under irradiation |
| Initiators (e.g., AIBN, light) | No direct effect | Promoted |
| Catalyst | Can be accelerated and made enantioselective by organocatalysts or some metal complexes | Can be promoted by transition metal catalysts that facilitate single-electron transfer |
Stereochemical Aspects in the Synthesis and Reactions of Benzyl 2 Bromo 3 Oxobutanoate
Approaches to Stereoselective Synthesis of Chiral Analogs
The creation of chiral α-halo-β-keto esters can be achieved through several strategic approaches, primarily involving asymmetric halogenation of a prochiral β-keto ester or the stereoselective reduction of a related precursor.
One prominent method is the enantioselective α-halogenation of β-keto esters using chiral catalysts. Hybrid amide-based Cinchona alkaloids have been effectively employed as phase-transfer catalysts for the α-chlorination of various β-keto esters, including indanone and tetralone carboxylate esters. acs.org This approach can yield products with high enantiomeric excess (up to 97% ee) and in excellent chemical yields (up to 99%). acs.org By selecting the appropriate Cinchona alkaloid derivative, it is possible to access either enantiomer of the resulting α-chloro-β-keto ester. acs.org
Another powerful strategy involves the use of chiral auxiliaries to direct stereoselective reactions. For instance, chiral amines can be reacted with a β-keto ester to form an enantiopure enamine intermediate. mdpi.com Subsequent reaction of this chiral enamine with an electrophilic halogenating agent allows for the diastereoselective formation of the α-halogenated product. Removal of the chiral auxiliary then furnishes the enantioenriched α-halo-β-keto ester. This method has been successfully applied in the synthesis of related α-substituted-β-ketoesters featuring a quaternary stereocenter. mdpi.com
Biocatalysis offers a highly selective route to chiral precursors. The enantioselective reduction of alkyl 4-halo-3-oxobutanoates is a well-established method for producing optically pure (S)-4-halo-3-hydroxybutanoates. researchgate.net Specifically, the carbonyl reductase (S1) from Candida magnoliae has been shown to reduce these substrates to the corresponding (S)-hydroxy esters with high enantiomeric purity. researchgate.net These chiral hydroxy esters can then serve as precursors for the synthesis of chiral analogs of benzyl (B1604629) 2-bromo-3-oxobutanoate.
| Method | Catalyst/Reagent | Substrate Type | Stereoselectivity | Yield |
| Asymmetric Halogenation | Hybrid amide-based Cinchona alkaloids | β-Keto esters | Up to 97% ee | Up to 99% |
| Chiral Auxiliary | Chiral amines (e.g., (S)-1-phenylethanamine) | β-Keto esters | Moderate to high ee | Good |
| Biocatalytic Reduction | Carbonyl reductase from Candida magnoliae | Alkyl 4-halo-3-oxobutanoates | >99% ee | >80% |
Diastereoselective and Enantioselective Transformations
Benzyl 2-bromo-3-oxobutanoate and its analogs are valuable substrates for various transformations that can establish new stereocenters with high levels of control.
Dynamic Kinetic Asymmetric Transformations (DYKAT): Racemic β-halo-α-keto esters can undergo dynamic kinetic asymmetric transformations to yield products with two adjacent chiral centers in high stereopurity. rsc.org For example, a chiral N,N'-dioxide-nickel(II) complex catalyzes the carbonyl-ene reaction between racemic β-halo-α-keto esters and alkenes. This process affords β-halo-α-hydroxy esters with vicinal tri- and tetrasubstituted carbon centers in good yields, good diastereomeric ratios, and excellent enantiomeric excess. rsc.org
Organocatalytic Domino Reactions: Chiral amine catalysts have been utilized in domino reactions to construct complex molecular architectures with high stereoselectivity. In one example, ethyl 4-bromo-3-oxobutanoate, an analog of the title compound, participates in a domino Michael/α-alkylation reaction with α,β-unsaturated aldehydes. unl.pt Using a chiral diarylprolinol silyl (B83357) ether catalyst, this reaction produces highly functionalized cyclopropanes and cyclopentanones with excellent diastereoselectivity (>25:1 dr) and high enantioselectivity (up to 98% ee). unl.pt
Enantioselective Reductions: The ketone functionality of α-halo-β-keto esters can be reduced stereoselectively to generate chiral α-halo-β-hydroxy esters, which are important synthetic intermediates. Biocatalytic reductions using alcohol dehydrogenases (ketoreductases) are particularly effective. nih.gov Various ketoreductases have been screened for the reduction of related α-substituted-β-keto esters, achieving moderate to excellent conversions (60 to >99%) and high enantioselectivity (85 to >99% ee). nih.gov The choice of enzyme dictates which enantiomer of the alcohol is produced. researchgate.net
| Transformation | Catalyst/Reagent | Substrate | Product | Stereochemical Outcome |
| Carbonyl-Ene Reaction | Chiral N,N'-dioxide-Ni(II) complex | Racemic β-halo-α-keto esters | β-halo-α-hydroxy esters | Good dr, excellent ee |
| Domino Michael/Alkylation | Chiral diarylprolinol silyl ether | Ethyl 4-bromo-3-oxobutanoate | Cyclopropanes/Cyclopentanones | >25:1 dr, up to 98% ee |
| Ketone Reduction | Alcohol Dehydrogenases (KREDs) | α-diazo-β-keto esters | α-diazo-β-hydroxy esters | 85 to >99% ee |
Influence of Substrate Structure on Stereochemical Outcomes
The stereochemical course of reactions involving this compound can be significantly influenced by the structure of the substrate itself, including the nature of the ester group and other substituents.
In organocatalytic reactions, the steric bulk of the ester group can play a crucial role in the enantiodiscrimination step. For instance, in the chiral amine-catalyzed cyclopropanation reaction, variations in the ester group of the bromo-oxobutanoate substrate can affect both diastereoselectivity and enantioselectivity. unl.pt While a direct comparison involving the benzyl ester is not detailed in the provided literature, studies on similar transformations often show that larger ester groups can enhance stereoselectivity by creating a more defined chiral environment around the reactive center.
The nature of the halide at the α-position can also impact reactivity and selectivity. The difference in size and electronegativity between chlorine, bromine, and iodine can influence the geometry of the transition state in catalyzed reactions, thereby affecting the stereochemical outcome.
Furthermore, in domino reactions, the structure of the reaction partner significantly affects the stereochemical result. In the cyclopropanation reaction between ethyl 4-bromo-3-oxobutanoate and various α,β-unsaturated aldehydes, the substituents on the aldehyde component were shown to have a profound effect on the enantiomeric excess of the product. unl.pt This highlights the importance of the interplay between the structures of both reacting partners in achieving high stereocontrol.
| Structural Variation | Potential Influence on Stereochemical Outcome | Example Reaction Context |
| Ester Group Bulk (e.g., Methyl vs. Benzyl) | Affects the steric environment of the transition state, potentially altering dr and ee. | Organocatalyzed domino reactions |
| α-Halogen (Cl vs. Br vs. I) | Influences bond lengths and angles in the transition state, which can impact catalyst-substrate interactions. | Asymmetric halogenation, nucleophilic substitutions |
| Substituents on Reaction Partner | Alters the steric and electronic properties of the transition state assembly. | Domino Michael/alkylation reactions |
Theoretical and Computational Studies of Benzyl 2 Bromo 3 Oxobutanoate
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is a cornerstone of computational chemistry for elucidating reaction mechanisms, offering a balance between accuracy and computational cost. sumitomo-chem.co.jp For a molecule like Benzyl (B1604629) 2-bromo-3-oxobutanoate, which contains multiple reactive sites, DFT calculations can provide critical insights into potential reaction pathways.
Researchers utilize DFT to map out the potential energy surface of a reaction. This involves locating the structures of reactants, transition states, and products. The energy difference between the reactants and the transition state determines the activation energy, which is a key indicator of the reaction rate. sumitomo-chem.co.jp For instance, in studying reactions involving haloalkanes, DFT has been used to compute C-H bond dissociation enthalpies and activation energies for hydrogen abstraction, providing a quantitative measure of reactivity. researchgate.net
DFT calculations can be applied to understand various potential reactions of Benzyl 2-bromo-3-oxobutanoate, such as nucleophilic substitution at the bromine-bearing carbon, reactions at the carbonyl groups, or enolate formation. By calculating the activation barriers for these competing pathways, a prediction of the most likely reaction mechanism can be made. acs.org Functionals like B3LYP are commonly employed for such mechanistic studies, often in conjunction with basis sets like 6-311G(d,p), to achieve reasonably accurate results. researchgate.net
Illustrative Data from DFT Calculations for a Hypothetical Reaction:
Below is a hypothetical data table illustrating the kind of information that DFT calculations could provide for a proposed reaction pathway of a similar β-keto ester.
| Structure | Description | Relative Energy (kcal/mol) |
| Reactant Complex | Initial state with reactants | 0.0 |
| Transition State 1 | First energetic barrier | +15.2 |
| Intermediate | A stable species formed during the reaction | -5.4 |
| Transition State 2 | Second energetic barrier | +12.8 |
| Product Complex | Final state with products | -20.7 |
This table is for illustrative purposes and does not represent actual calculated data for this compound.
Molecular Modeling and Conformational Analysis
The three-dimensional shape and flexibility of a molecule, known as its conformation, are crucial in determining its physical properties and chemical reactivity. Molecular modeling, particularly using molecular mechanics (MM), is a primary tool for performing conformational analysis. nih.govyoutube.com this compound is a flexible molecule with several rotatable bonds, leading to a multitude of possible conformations.
Conformational analysis involves systematically exploring the potential energy surface to identify low-energy conformers. nih.gov Methods like molecular dynamics (MD) simulations can be used to sample different conformational states and understand the dynamic behavior of the molecule. rsc.org For esters and other flexible molecules, identifying the global minimum energy conformation and other low-energy isomers is essential, as these are the most populated states and will dominate the molecule's behavior. acs.orgtandfonline.com
The analysis of ester conformations, for example, has been conducted using both experimental techniques like Raman spectroscopy and computational predictions to quantify the coexisting conformers. nih.gov For this compound, computational analysis would focus on the torsion angles around the ester group, the C-C bonds of the butanoate chain, and the benzyl group. The results of such an analysis can reveal preferred orientations that may be stabilized by intramolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds. nih.gov
Table of Key Torsional Angles and Their Low-Energy States:
This table illustrates typical torsional angles that would be investigated in a conformational analysis of this compound and their generally preferred orientations in similar molecules.
| Torsional Angle | Description | Common Low-Energy Conformations |
| O=C-O-CH₂ | Ester linkage | s-trans (anti-periplanar) is often preferred |
| C-C(Br)-C=O | α-carbon to carbonyl | Gauche and anti conformations |
| C-O-CH₂-Ph | Benzyl ether linkage | Gauche and anti conformations |
This table presents generalized information for illustrative purposes.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry provides powerful tools to predict the reactivity of different sites within a molecule and the selectivity (regio- and stereoselectivity) of its reactions. nih.gov For a multifunctional compound like this compound, predicting which site will react preferentially is a key challenge that can be addressed computationally.
Methods for predicting reactivity often involve analyzing the electronic properties of the molecule. For example, calculating molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict how the molecule will interact with other reagents. The locations of these orbitals can indicate the likely sites for nucleophilic or electrophilic attack.
Predicting selectivity often involves comparing the activation energies for reactions at different sites. rsc.org For instance, to determine the regioselectivity of a nucleophilic attack, one would calculate the energy barriers for the attack at the carbonyl carbon versus the carbon atom bonded to the bromine. The pathway with the lower activation energy is predicted to be the major one. nih.gov Increasingly, machine learning models, trained on large datasets of experimental or computationally generated reaction data, are being used to make rapid and accurate predictions of reaction outcomes, including regioselectivity. acs.orgmit.educhemrxiv.org
Illustrative Reactivity Indices for this compound:
The following table shows hypothetical calculated reactivity indices that could be used to predict the chemical behavior of the molecule.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| Carbonyl Carbon (ketone) | 0.15 | 0.05 |
| Carbonyl Carbon (ester) | 0.12 | 0.04 |
| α-Carbon (C-Br) | 0.08 | 0.18 |
| Aromatic Ring Carbons | Low values | Moderate values |
This table is a hypothetical representation of data used to predict reactivity and does not reflect actual calculated values.
Advanced Analytical Techniques for Research Characterization and Reaction Monitoring
Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzyl (B1604629) 2-bromo-3-oxobutanoate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Benzyl 2-bromo-3-oxobutanoate. The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule, with their chemical shifts, integration values, and coupling patterns providing a complete picture of the proton environment. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.3-7.4 | Multiplet | 5H | C₆H₅- |
| Benzylic | ~5.2 | Singlet | 2H | -OCH₂Ph |
| α-proton | ~4.8 | Singlet | 1H | -CH(Br)- |
| Methyl | ~2.4 | Singlet | 3H | -C(O)CH₃ |
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Ketone Carbonyl | ~198 | -C(O)CH₃ |
| Ester Carbonyl | ~165 | -C(O)O- |
| Aromatic (ipso) | ~135 | C₆H₅- (attachment point) |
| Aromatic (ortho, para) | ~128-129 | C₆H₅- |
| Aromatic (meta) | ~128.5 | C₆H₅- |
| Benzylic | ~68 | -OCH₂Ph |
| α-carbon | ~50 | -CH(Br)- |
| Methyl | ~28 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups in this compound. The presence of two carbonyl groups (ketone and ester) and the aromatic ring would give rise to strong, distinct absorption bands.
Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | ~1745-1760 | Strong stretch |
| C=O (Ketone) | ~1720-1730 | Strong stretch |
| C-O (Ester) | ~1200-1300 | Strong stretch |
| C-Br | ~500-600 | Medium to weak stretch |
| Aromatic C=C | ~1450-1600 | Medium, multiple bands |
| Aromatic C-H | ~3030-3100 | Medium stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.
Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 270.00 g/mol (for ⁷⁹Br) and 272.00 g/mol (for ⁸¹Br) |
| Key Fragmentation Ions (m/z) | Loss of benzyl group (-C₇H₇), loss of bromine (-Br), McLafferty rearrangement products |
Chromatographic Techniques for Reaction Progress and Purity Assessment (TLC, LC-MS)
Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized. The retention factor (Rf) value of the product will be different from that of the starting materials, allowing for a quick assessment of the reaction's progress.
Typical TLC Parameters for this compound
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane/Ethyl Acetate (B1210297) mixtures (e.g., 4:1 or 3:1 v/v) |
| Visualization | UV light (254 nm), potassium permanganate (B83412) stain |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures and for the final purity assessment of this compound. It can separate the desired product from starting materials, byproducts, and impurities, while the mass spectrometer provides molecular weight information for each component, aiding in their identification.
Typical LC-MS Parameters for this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with 0.1% formic acid) |
| Detection | UV detector and Mass Spectrometer (e.g., Electrospray Ionization - ESI) |
X-ray Crystallography for Definitive Solid-State Structure Determination
For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If this compound can be obtained as a suitable single crystal, this technique would provide an unambiguous confirmation of its structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available, this method remains the most definitive for solid-state structural elucidation.
Retrosynthetic Analysis and Synthetic Planning
Application of Retrosynthetic Disconnections for Benzyl (B1604629) 2-bromo-3-oxobutanoate
Retrosynthetic analysis of Benzyl 2-bromo-3-oxobutanoate identifies several key disconnections based on the recognition of its core functional groups: a β-keto ester and an α-haloketone. The primary disconnections focus on the formation of the carbon-carbon and carbon-halogen bonds.
A primary disconnection (Cα-Cβ bond) points to a Claisen-type condensation reaction. This approach disconnects the molecule into a benzyl acetate (B1210297) equivalent and an acetylating agent. Another key disconnection involves the Cα-Br bond, suggesting a late-stage halogenation of a β-keto ester precursor. Functional group interconversion (FGI) is also a viable strategy, where one functional group is transformed into another at a key step in the synthesis.
| Disconnection Type | Bond Cleaved | Precursor Molecules (Synthons) | Corresponding Reagents |
| Cα-Cβ Bond (Claisen) | C2-C3 | Benzyl acetate enolate and an acetyl synthon | Benzyl acetate and a suitable acetylating agent (e.g., acetyl chloride, acetic anhydride) |
| Cα-Br Bond | C2-Br | Benzyl 3-oxobutanoate enolate and a bromonium ion source | Benzyl 3-oxobutanoate and a brominating agent (e.g., N-bromosuccinimide, Br2) |
| Ester C-O Bond | Benzyl-O | 2-bromo-3-oxobutanoic acid and benzyl alcohol | 2-bromo-3-oxobutanoic acid and benzyl alcohol |
Strategic Bond Disconnections and Functional Group Interconversions
The synthesis of this compound can be approached by strategically disconnecting the molecule to reveal simpler precursors. The most logical disconnections are at the Cα-Cβ bond, the Cα-Br bond, and the ester linkage.
One of the most common methods for synthesizing β-keto esters is the Claisen condensation. In a retrosynthetic sense, disconnecting the C2-C3 bond of Benzyl 3-oxobutanoate (the precursor to the target molecule) leads to two molecules of benzyl acetate. However, a more practical forward synthesis would involve the mixed Claisen condensation between benzyl acetate and ethyl acetate in the presence of a strong base, or the acylation of the enolate of benzyl acetate with an acetylating agent.
The introduction of the bromine atom at the α-position is typically achieved through the halogenation of the β-keto ester precursor, Benzyl 3-oxobutanoate. This is a functional group addition. The acidic α-proton of the β-keto ester can be removed by a base to form an enolate, which then reacts with an electrophilic bromine source.
Alternatively, functional group interconversion can be employed. For instance, an α-amino-β-keto ester could potentially be converted to the α-bromo derivative via a Sandmeyer-type reaction, although this is a less common approach.
A summary of strategic disconnections is presented below:
| Target Bond/Group | Retrosynthetic Strategy | Key Intermediate | Forward Synthetic Step |
| α-Bromine | Functional Group Addition | Benzyl 3-oxobutanoate | α-Bromination using NBS or Br2 |
| β-Keto group | C-C Bond Formation (Acylation) | Benzyl acetate | Acylation of the corresponding enolate |
| Benzyl Ester | Esterification | 2-bromo-3-oxobutanoic acid | Fischer esterification with benzyl alcohol |
Convergent and Divergent Synthetic Strategies
Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogs.
A divergent strategy would begin with a common intermediate, such as Benzyl 3-oxobutanoate. This precursor can then be subjected to various reactions to produce a library of derivatives. For example, Benzyl 3-oxobutanoate can be halogenated with different N-halosuccinimides (NBS, NCS, NIS) to yield the corresponding α-halo-β-keto esters. Alkylation at the α-position prior to halogenation would provide further diversity.
A convergent strategy involves the synthesis of different fragments of the molecule separately, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a brominated acetylating agent, which is then reacted with the enolate of benzyl acetate. For instance, bromoacetyl bromide could be used in a reaction with a suitable nucleophile to construct the carbon skeleton, although controlling the reactivity would be challenging. A more plausible convergent route involves the esterification of a pre-synthesized 2-bromo-3-oxobutanoic acid with benzyl alcohol.
| Strategy Type | Description | Application to this compound |
| Divergent | A common precursor is used to generate a variety of related compounds. | Starting from Benzyl 3-oxobutanoate, different halogens or other functional groups can be introduced at the α-position. |
| Convergent | Different fragments of the target molecule are synthesized independently and then joined together. | Synthesis of 2-bromo-3-oxobutanoic acid followed by esterification with benzyl alcohol. |
Future Research Directions and Perspectives for Benzyl 2 Bromo 3 Oxobutanoate
Development of Novel and More Efficient Synthetic Methodologies
Future research will undoubtedly focus on refining the synthesis of Benzyl (B1604629) 2-bromo-3-oxobutanoate, aiming for methods that are not only more efficient but also align with the principles of green chemistry. Current approaches often rely on traditional brominating agents which can be hazardous.
Key areas for development include:
Catalytic Enantioselective Bromination: A significant frontier is the development of catalytic systems for the asymmetric bromination of the parent β-keto ester, benzyl 3-oxobutanoate. This would provide direct access to enantiomerically enriched Benzyl 2-bromo-3-oxobutanoate, a valuable chiral building block. Research into chiral metal complexes or organocatalysts that can effectively control the stereochemistry of the bromination is a promising avenue.
Novel Brominating Agents: Exploration of less hazardous and more selective brominating agents is crucial. Bromodimethylsulfonium bromide has been shown to be an effective and regioselective reagent for the α-monobromination of β-keto esters, offering advantages such as the absence of a need for chromatographic separation and the use of a less hazardous reagent than molecular bromine. nih.gov Further investigation into solid-supported reagents or in situ generation of the brominating species could lead to safer and more scalable processes.
Solvent-Free and Alternative Energy-Input Methods: Moving away from conventional organic solvents is a key aspect of green chemistry. Research into solvent-free bromination, for instance by utilizing trituration with N-bromosuccinimide (NBS), has shown high yields for related compounds and involves a simple work-up with water. rsc.org Additionally, the application of microwave irradiation or photochemical methods could accelerate reaction times and improve energy efficiency.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Enantioselective Bromination | Access to chiral building blocks | Development of novel chiral catalysts |
| Novel Brominating Agents | Increased safety and selectivity | Exploration of reagents like bromodimethylsulfonium bromide |
| Solvent-Free Synthesis | Reduced environmental impact | Optimization of solid-state and neat reaction conditions |
| Alternative Energy Inputs | Faster reactions, lower energy use | Application of microwave and photochemical technologies |
Exploration of Undiscovered Reactivity Patterns and Transformations
The rich chemical functionality of this compound—possessing electrophilic and nucleophilic sites—suggests that its full reactive potential is yet to be unlocked. Future research will likely uncover novel transformations and reaction cascades.
Radical-Mediated Reactions: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate. Photoredox catalysis, a rapidly expanding field, offers a mild and efficient way to initiate such reactions. This could enable novel intramolecular cyclizations, for example, the formation of functionalized bicyclic cyclopropanes from alkene-tethered α-bromo-β-keto esters. rsc.org
Rearrangement Reactions: Under specific conditions, α-bromo α-keto dianions can undergo rearrangement to form alkynolate anions, which can then be trapped to yield homologated esters. organic-chemistry.org Investigating analogous rearrangements for this compound could lead to unexpected and synthetically useful products.
Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to build molecular complexity rapidly is a highly desirable goal. This approach is atom-economical and can significantly streamline synthetic sequences.
Applications in the Synthesis of Complex Organic Molecules
This compound is an excellent precursor for the synthesis of a wide variety of complex and biologically relevant molecules, particularly heterocyclic compounds.
Synthesis of Heterocycles: The reaction of α-bromo β-keto esters with various nucleophiles is a well-established method for constructing five- and six-membered rings. Future work will likely expand this to more complex and fused heterocyclic systems with potential applications in medicinal chemistry. For instance, they are key precursors for the synthesis of thiazoles, which are found in many pharmacologically active compounds.
Natural Product Synthesis: The versatile reactivity of this compound makes it an attractive starting material or intermediate in the total synthesis of natural products. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient construction of intricate molecular architectures. For example, vicinal ketoesters are key intermediates in the synthesis of various natural products, where their electrophilic keto group is a site for strategic bond formations. beilstein-journals.org
Library Synthesis for Drug Discovery: The reactivity of this compound can be harnessed to generate libraries of diverse small molecules for high-throughput screening in drug discovery programs. The development of robust and parallel synthesis methods will be crucial in this context.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages in terms of safety, efficiency, and scalability.
Continuous Flow Synthesis: The synthesis of α-halo ketones has been successfully demonstrated in continuous flow systems. acs.org Applying this to this compound could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields and purity. Flow chemistry is particularly advantageous for handling hazardous reagents and exothermic reactions. Halogenation reactions, in general, benefit from the enhanced mass and heat transfer in flow reactors. amt.uk
Automated Synthesis Platforms: Integrating the synthesis and subsequent reactions of this compound into automated platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. These platforms can perform numerous experiments in parallel, rapidly generating large datasets for analysis and model building.
In-line Analysis and Process Analytical Technology (PAT): The implementation of in-line analytical techniques (e.g., IR, NMR) within a flow setup allows for real-time monitoring of the reaction progress. This data can be used to optimize the process on the fly, ensuring consistent product quality and maximizing yield.
| Technology | Application to this compound | Future Perspectives |
| Flow Chemistry | Safer and more efficient synthesis and reactions | Development of multi-step continuous processes |
| Automated Synthesis | High-throughput screening of reaction conditions | AI-driven reaction discovery and optimization |
| Process Analytical Technology | Real-time monitoring and process control | Integration with feedback loops for self-optimizing systems |
Further Advances in Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry will continue to drive innovation in the synthesis and use of this compound.
Biocatalysis: The use of enzymes to catalyze the synthesis or transformations of this compound is a highly promising area. Enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity. Future research could focus on identifying or engineering enzymes for the enantioselective bromination or for subsequent stereoselective reactions of the title compound.
Renewable Feedstocks: While the benzyl and butanoate moieties are traditionally derived from petrochemical sources, future research could explore pathways from renewable biomass. For example, β-ketoesters can be synthesized from renewable resources like fatty acids and Meldrum's acid. rsc.org
Atom Economy and Waste Reduction: A constant focus will be on designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste. This includes the development of catalytic reactions that can be run at low catalyst loadings and the use of recyclable catalysts. The development of solvent-free bromination methods is a step in this direction. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzyl 2-bromo-3-oxobutanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 2-bromo-3-oxobutanoic acid with benzyl alcohol under acidic catalysis. Optimization involves controlling stoichiometry (e.g., molar ratios of acid to alcohol), temperature (typically 60–80°C), and catalyst selection (e.g., sulfuric acid or immobilized lipases for greener approaches). Reaction progress should be monitored using TLC or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Employ a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the benzyl ester (δ ~5.1 ppm for CHPh), bromo (δ ~4.5 ppm for CHBr), and ketone groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na] at m/z ~267).
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software suites is recommended .
Q. What safety precautions are essential when handling this compound?
- Methodology : Follow SDS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a sealed, dry container away from ignition sources due to flammability risks. Emergency measures include rinsing exposed areas with water for 15+ minutes and seeking medical aid for persistent symptoms .
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., 2-benzyloxyphenylboronic acid ) can introduce aryl groups at the β-keto position. Reaction efficiency depends on ligand choice (e.g., PPh), base (KCO), and solvent (DMF/toluene mixtures). Monitor side reactions (e.g., ketone reduction) via in-situ IR spectroscopy .
Q. What strategies resolve contradictions in reported catalytic efficiencies for esterification reactions involving this compound?
- Methodology : Discrepancies in catalytic yields (e.g., acid vs. enzyme catalysts) require systematic analysis:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, catalyst loading, solvent polarity).
- Kinetic Modeling : Fit time-course data to pseudo-first-order or Michaelis-Menten models to compare rate constants.
- Data Mining : Apply multivariate analysis to published datasets to identify outliers or confounding factors (e.g., moisture sensitivity) .
Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to assess bond dissociation energies (BDEs) of the C-Br and ester linkages. Solvent effects (e.g., hydrolysis in aqueous media) can be modeled using COSMO-RS. Experimental validation via accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring confirms degradation pathways (e.g., β-keto elimination or ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
